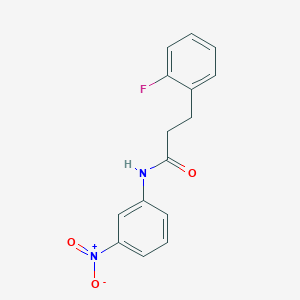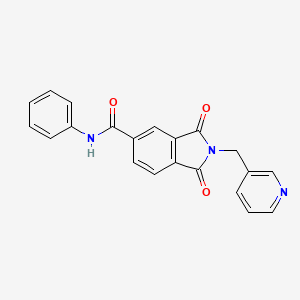![molecular formula C18H24Cl2N2O B4402413 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402413.png)
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloronaphthalene moiety linked to a piperazine ring via a propyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride typically involves the following steps:
Chlorination of Naphthalene: The initial step involves the chlorination of naphthalene to produce 1-chloronaphthalene.
Formation of 1-(3-Chloropropyl)-4-methylpiperazine: The next step involves the reaction of 1-chloronaphthalene with 3-chloropropanol to form 1-(3-chloropropyl)-4-methylpiperazine.
Hydrochloride Salt Formation: Finally, the hydrochloride salt of the compound is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dechlorinated naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its binding to these receptors and subsequent activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: An aromatic compound used as a precursor in the synthesis of various chemicals.
1-(3-Chloropropyl)-4-methylpiperazine: An intermediate in the synthesis of the target compound.
1-[3-(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole: A structurally similar compound with different functional groups.
Uniqueness
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of a chloronaphthalene moiety and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to interact with neurotransmitter receptors and modulate their activity sets it apart from other similar compounds.
Properties
IUPAC Name |
1-[3-(1-chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O.ClH/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19;/h2-3,5-8H,4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXIACCDZQXMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402344.png)
![1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)
![4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402354.png)
![4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4402363.png)
![2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402364.png)

![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4402390.png)
![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4402403.png)
![1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4402411.png)

![1-Methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4402417.png)
